molecular formula C12H8Cl2N2O2 B6415218 6-Amino-3-(2,4-dichlorophenyl)picolinic acid CAS No. 1261939-05-2

6-Amino-3-(2,4-dichlorophenyl)picolinic acid

Cat. No.: B6415218
CAS No.: 1261939-05-2
M. Wt: 283.11 g/mol
InChI Key: JDLXOEXNYZWRKB-UHFFFAOYSA-N
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Description

6-Amino-3-(2,4-dichlorophenyl)picolinic acid is a chemical compound known for its significant biological activity. It is a derivative of picolinic acid, which is a pyridine carboxylic acid.

Preparation Methods

The synthesis of 6-Amino-3-(2,4-dichlorophenyl)picolinic acid involves several steps. One common method includes the reaction of 2,4-dichlorobenzaldehyde with malononitrile to form 2,4-dichlorophenylacetonitrile. This intermediate is then subjected to a cyclization reaction with ammonium acetate to yield this compound . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

6-Amino-3-(2,4-dichlorophenyl)picolinic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-Amino-3-(2,4-dichlorophenyl)picolinic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-3-(2,4-dichlorophenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it has been shown to bind to auxin-signaling F-box protein 5 (AFB5), disrupting normal auxin signaling pathways in plants. This disruption leads to inhibited growth and eventual plant death . The compound’s ability to interfere with zinc finger proteins (ZFPs) by altering their structure and zinc binding further contributes to its biological effects .

Comparison with Similar Compounds

6-Amino-3-(2,4-dichlorophenyl)picolinic acid can be compared to other similar compounds, such as:

These compounds share a common structural framework but differ in their specific substituents and biological activities. The unique combination of the amino and dichlorophenyl groups in this compound contributes to its distinct properties and applications.

Properties

IUPAC Name

6-amino-3-(2,4-dichlorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O2/c13-6-1-2-7(9(14)5-6)8-3-4-10(15)16-11(8)12(17)18/h1-5H,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLXOEXNYZWRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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